Nonanamide
Overview
Description
Nonanamide, also known as pelargonic acid vanillylamide or PAVA, is an organic compound and a capsaicinoid . It is an amide of pelargonic acid (n-nonanoic acid) and vanillyl amine . It is present in chili peppers , but is commonly manufactured synthetically .
Synthesis Analysis
Enzymatic syntheses of N-vanillyl-nonanamide glycosides were carried out using amyloglucosidase from Rhizopus and β-glucosidase from sweet almond . The latter catalyzed the syntheses of N-vanillyl-nonanamide glycosides and exclusively yielded β-glycosides .
Molecular Structure Analysis
Nonanamide has a molecular formula of C9H19NO . The molecule contains a total of 29 bonds. There are 10 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 primary amide (aliphatic) .
Chemical Reactions Analysis
Nonanamide is a glycol ester with an amide group . It has a pyrazole ring that interacts with the amide group, forming hydrogen bonds .
Physical And Chemical Properties Analysis
Nonanamide has a molecular weight of 157.253 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 290.0±8.0 °C at 760 mmHg, and a flash point of 129.2±18.4 °C . It has 2 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .
Scientific Research Applications
Antifouling Agent : Nonivamide, a synthetic derivative of natural capsaicin which is structurally similar to nonanamide, is reported to have effective antifouling activity. It has been studied for its inhibitory effects and toxicity mechanism on marine algae, particularly Phaeodactylum tricornutum. The study indicates that nonivamide can induce reactive oxygen species (ROS) production, leading to damage in the algae, thus making it a potential ingredient in antifouling paints for marine applications (Zhou et al., 2013).
Weight Management and Health : In a 12-week intervention study, nonivamide showed potential in preventing dietary-induced body fat gain and increasing peripheral serotonin in moderately overweight subjects. This suggests that nonivamide might be used to support healthy body composition and could be relevant in diet and weight management programs (Hochkogler et al., 2017).
Pharmacodynamic Evaluation : In a study involving Wistar rats, topical application and in vivo pharmacodynamic evaluation of nonivamide hydrogels were explored. This research is significant for understanding the effects of nonivamide on skin perturbation and vasodilation, potentially leading to its use in medical or cosmetic topical applications (Fang et al., 2002).
Ecotoxicity and Risk Assessment : The environmental performance of nonivamide as a marine antifoulant has been studied, including its natural degradation in seawater and tap water, ecotoxicity assessment, and preliminary risk assessment. Understanding its ecotoxicity is vital for evaluating its environmental impact and safety for use in marine applications (Liu et al., 2016).
Skin Permeation and Irritation Assessment : Studies have evaluated the skin permeation and penetration of nonivamide formulated in novel film-forming formulations (FFFs). The research aims to create formulations that prolong the availability of capsaicinoids (like nonivamide) for long-term treatment, assessing their permeation rates, penetration, and skin irritation potential. This is crucial for developing therapeutic and cosmetic products (Heck et al., 2017).
Safety And Hazards
properties
IUPAC Name |
nonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLZUHZBBNDWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149803 | |
Record name | Nonanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Nonanamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16058 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Nonanamide | |
CAS RN |
1120-07-6 | |
Record name | Nonanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonan-1-amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L1759048J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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